

# JTZ-951 (Enarodustat) in Chronic Kidney Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Jtz-951 |           |
| Cat. No.:            | B607305 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JTZ-951**, also known as Enarodustat, is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] In the context of chronic kidney disease (CKD), **JTZ-951** has been primarily investigated for its efficacy in treating anemia, a common complication arising from diminished erythropoietin (EPO) production by the kidneys. [1] By inhibiting HIF-PH, **JTZ-951** stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including EPO, and improved iron metabolism.[1][2] Recent preclinical evidence also suggests a potential role for **JTZ-951** in mitigating renal fibrosis, a hallmark of progressive CKD.[2][3]

These application notes provide a comprehensive overview of the use of **JTZ-951** in CKD research, summarizing key quantitative data from clinical and preclinical studies, and detailing experimental protocols for its investigation.

# Mechanism of Action: A Dual Role in Erythropoiesis and Fibrosis

**JTZ-951**'s primary mechanism of action is the inhibition of HIF prolyl hydroxylase enzymes. Under normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF- $\alpha$ ),



targeting it for ubiquitination and proteasomal degradation. By inhibiting this process, **JTZ-951** allows HIF- $\alpha$  to accumulate, translocate to the nucleus, and dimerize with HIF- $\beta$ . This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.

In the context of CKD, this leads to two significant outcomes:

- Correction of Anemia: Increased transcription of the EPO gene in the kidneys and liver, stimulating red blood cell production. It also improves iron utilization by downregulating hepcidin.[2]
- Potential Anti-fibrotic Effects: Preclinical studies suggest that JTZ-951 can suppress the
  transformation of renal interstitial fibroblasts (RIFs) into profibrotic myofibroblasts. This is
  associated with the downregulation of key fibrotic factors, including Fibroblast Growth Factor
  2 (FGF2), FGF7, and FGF18.[2][3]

#### **Data Presentation**

### Clinical Efficacy and Safety of JTZ-951 in Anemia of CKD

The following tables summarize the key findings from the Phase 3 SYMPHONY clinical trials, which evaluated the efficacy and safety of **JTZ-951** (Enarodustat) for the treatment of anemia in patients with CKD.

Table 1: Efficacy of **JTZ-951** in Non-Dialysis Dependent (NDD) CKD Patients (SYMPHONY-ND Study)[4][5][6]



| Parameter                                       | JTZ-951 (Enarodustat) | Darbepoetin Alfa (DA) |
|-------------------------------------------------|-----------------------|-----------------------|
| Primary Endpoint                                |                       |                       |
| Mean Hemoglobin (Hb) at<br>weeks 20-24 (g/dL)   | 10.96                 | 10.87                 |
| 95% Confidence Interval (CI)                    | 10.84 to 11.07        | 10.75 to 10.99        |
| Difference in Mean Hb (JTZ-<br>951 - DA)        | 0.09                  | -                     |
| 95% CI for Difference                           | -0.07 to 0.26         | -                     |
| Non-inferiority Margin                          | -0.75 g/dL            | -                     |
| Iron Metabolism Markers                         |                       |                       |
| Change in Hepcidin                              | Decreased             | Increased             |
| Change in Ferritin                              | Decreased             | Increased             |
| Change in Total Iron-Binding<br>Capacity (TIBC) | Increased             | Decreased             |

Table 2: Efficacy of **JTZ-951** in Hemodialysis (HD) CKD Patients (SYMPHONY-HD Study)[1][3] [7][8]



| Parameter                                       | JTZ-951 (Enarodustat) | Darbepoetin Alfa (DA) |
|-------------------------------------------------|-----------------------|-----------------------|
| Primary Endpoint                                |                       |                       |
| Mean Hemoglobin (Hb) at weeks 20-24 (g/dL)      | 10.73                 | 10.85                 |
| 95% Confidence Interval (CI)                    | 10.56 to 10.91        | 10.72 to 10.98        |
| Difference in Mean Hb (JTZ-<br>951 - DA)        | -0.12                 | -                     |
| 95% CI for Difference                           | -0.33 to 0.10         | -                     |
| Non-inferiority Margin                          | -1.0 g/dL             | -                     |
| Iron Metabolism Markers                         |                       |                       |
| Change in Hepcidin                              | Decreased             | -                     |
| Change in Serum Iron                            | Increased             | -                     |
| Change in Total Iron-Binding<br>Capacity (TIBC) | Increased             | -                     |

Table 3: Common Adverse Events in Long-Term JTZ-951 Treatment (52 Weeks)[9][10]

| Adverse Event                           | NDD-CKD Patients<br>(SYMPHONY ND-Long) | HD-CKD Patients<br>(SYMPHONY HD-Long) |
|-----------------------------------------|----------------------------------------|---------------------------------------|
| Viral upper respiratory tract infection | 25.8%                                  | 49.3%                                 |
| Chronic kidney disease (as an AE)       | 8.3%                                   | Not Reported in Top 3                 |
| Contusion                               | Not Reported in Top 3                  | 16.9%                                 |
| Diarrhea                                | Not Reported in Top 3                  | 16.9%                                 |

### **Preclinical Anti-Fibrotic Effects of JTZ-951**



The following table summarizes the key findings from an in vitro study investigating the antifibrotic potential of **JTZ-951**.

Table 4: In Vitro Anti-Fibrotic Effects of JTZ-951 on Renal Interstitial Fibroblasts (RIFs)[2][3]

| Parameter                                    | Control (Vehicle)        | JTZ-951    |
|----------------------------------------------|--------------------------|------------|
| RIF to Myofibroblast<br>Transformation       |                          |            |
| α-Smooth Muscle Actin (α-<br>SMA) expression | Upregulated              | Suppressed |
| Fibrosis-Related Gene<br>Expression          |                          |            |
| FGF2 mRNA                                    | Upregulated              | Suppressed |
| FGF7 mRNA                                    | Upregulated              | Suppressed |
| FGF18 mRNA                                   | Upregulated              | Suppressed |
| HIF Pathway Activation                       |                          |            |
| HIF-2α protein stabilization                 | Low                      | Stabilized |
| Hypoxia-inducible EPO expression             | Lost upon transformation | Maintained |

# **Experimental Protocols**

# Protocol 1: In Vitro Assessment of JTZ-951 on Renal Interstitial Fibroblast (RIF) Transformation

This protocol is based on the methodology to assess the direct effects of **JTZ-951** on the transformation of RIFs into pro-fibrotic myofibroblasts.[2][3]

- 1. Cell Culture and Induction of Transformation:
- Cell Line: Primary human renal interstitial fibroblasts.



- Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
- Procedure:
  - Culture RIFs to 70-80% confluency.
  - Induce myofibroblast transformation by culturing in a medium that promotes this change (e.g., standard culture conditions over several passages can induce spontaneous transformation, or TGF-β1 at 10 ng/mL can be used to accelerate it).
  - $\circ$  Treat cells with **JTZ-951** (dissolved in DMSO, final concentrations ranging from 1 to 30  $\mu$ M) or vehicle (DMSO) for 48-72 hours.
- 2. Western Blotting for  $\alpha$ -SMA and HIF-2 $\alpha$ :
- Procedure:
  - Lyse cells and quantify protein concentration using a BCA assay.
  - Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
  - Block the membrane with 5% non-fat milk in TBST for 1 hour.
  - Incubate with primary antibodies against α-SMA and HIF-2α overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Detect chemiluminescence using an imaging system.
- 3. Real-Time PCR for Fibrosis-Related Genes:
- Procedure:
  - Isolate total RNA from treated cells using a suitable kit.
  - Synthesize cDNA using a reverse transcription kit.



- Perform real-time PCR using SYBR Green master mix and primers for FGF2, FGF7, FGF18, and a housekeeping gene (e.g., GAPDH).
- $\circ$  Analyze data using the  $\Delta\Delta$ Ct method to determine relative gene expression.
- 4. Hypoxia-Inducible EPO Expression:
- Procedure:
  - Culture the transformed RIFs (with and without JTZ-951 treatment) in a hypoxic chamber (1% O2) for 24 hours.
  - Isolate RNA and perform real-time PCR for EPO mRNA as described above.

# Protocol 2: Clinical Trial Design for Efficacy and Safety of JTZ-951 in Anemia of CKD (Adapted from SYMPHONY Studies)

This protocol outlines a general framework for a Phase 3, randomized, active-controlled trial.

- 1. Study Design:
- Design: Randomized, open-label (or double-blind), active-controlled, parallel-group study.
- Duration: 24-week treatment period followed by a long-term extension (e.g., 52 weeks).
- Population: Anemic patients with CKD (both NDD and HD populations in separate cohorts).
- Arms:
  - Experimental Arm: Oral JTZ-951 once daily.
  - Active Comparator Arm: Subcutaneous or intravenous Darbepoetin Alfa (DA) at appropriate intervals (e.g., every 2 or 4 weeks for NDD, weekly for HD).
- 2. Intervention and Dose Adjustment:
- JTZ-951:



- Starting dose: 2-4 mg once daily.
- Dose adjustment: Titrate dose (e.g., in 1-2 mg increments/decrements) every 4 weeks to maintain Hemoglobin (Hb) levels within the target range (10.0-12.0 g/dL).
- Darbepoetin Alfa: Dose according to standard clinical practice and prescribing information to maintain Hb in the target range.

#### 3. Endpoints:

- Primary Efficacy Endpoint: Mean Hb level during the evaluation period (e.g., weeks 20-24).
   The primary analysis would be to demonstrate non-inferiority of JTZ-951 to DA.
- · Secondary Efficacy Endpoints:
  - Proportion of patients maintaining Hb within the target range.
  - Changes in iron metabolism parameters (hepcidin, ferritin, TIBC, transferrin saturation).
- Safety Endpoint: Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
- 4. Assessments:
- Hb levels measured at regular intervals (e.g., every 2-4 weeks).
- Iron parameters measured at baseline and specified follow-up visits.
- · AEs monitored throughout the study.

# Visualizations Signaling Pathways

Click to download full resolution via product page

## **Experimental Workflow**





Click to download full resolution via product page

## **Logical Relationships**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study – ScienceOpen [scienceopen.com]
- 2. JTZ-951, an HIF prolyl hydroxylase inhibitor, suppresses renal interstitial fibroblast transformation and expression of fibrosis-related factors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]







- 4. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two long-term phase 3 studies of enarodustat (JTZ-951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND-Long and HD-Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JTZ-951 (Enarodustat) in Chronic Kidney Disease Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607305#jtz-951-application-in-chronic-kidney-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com